Cas no 122001-05-2 (L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI))

L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI) structure
122001-05-2 structure
Product name:L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI)
CAS No:122001-05-2
MF:C43H61N13O8
MW:888.026748418808
CID:163717
PubChem ID:5487219

L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI)
    • (2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imida
    • N-acetyl-gastrin releasing peptide (20-26) ethyl ester
    • L-Leucinamide, N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-
    • N-Acetyl-grp-20-26-och2CH3
    • N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-N-[(2S)-2-(ethylamino)-4-methylpentanoyl]-L-histidinamide
    • N-Grp-EE
    • (2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(ethylamino)-4-methylpentanamide
    • 122001-05-2
    • DTXSID40153463
    • Inchi: InChI=1S/C43H61N13O8/c1-8-46-32(13-23(2)3)39(60)56-42(63)35(16-29-19-45-22-50-29)53-36(58)20-48-43(64)37(24(4)5)55-38(59)25(6)51-40(61)33(14-27-17-47-31-12-10-9-11-30(27)31)54-41(62)34(52-26(7)57)15-28-18-44-21-49-28/h9-12,17-19,21-25,32-35,37,46-47H,8,13-16,20H2,1-7H3,(H,44,49)(H,45,50)(H,48,64)(H,51,61)(H,52,57)(H,53,58)(H,54,62)(H,55,59)(H,56,60,63)/t25-,32-,33-,34-,35-,37-/m0/s1
    • InChI Key: XBNURIXAUURNDW-QQOSZXOGSA-N
    • SMILES: CCN[C@H](C(NC([C@H](CC1=CN=CN1)NC(CNC([C@@H](NC([C@@H](NC([C@H](CC1=CNC2=CC=CC=C12)NC([C@H](CC1=CN=CN1)NC(=O)C)=O)=O)C)=O)C(C)C)=O)=O)=O)=O)CC(C)C

Computed Properties

  • Exact Mass: 884.45364
  • Monoisotopic Mass: 887.476606
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 24
  • Complexity: 1620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 306

Experimental Properties

  • Density: 1.277
  • Boiling Point: 1389.6°Cat760mmHg
  • Flash Point: 794.2°C
  • Refractive Index: 1.593
  • PSA: 297.25

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd